6,6-Difluoro-1-azaspiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,6-difluoro-1-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(4-6)1-2-9-5/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWIUZIUJJUMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 6,6 Difluoro 1 Azaspiro 3.3 Heptane
Electrophilic and Nucleophilic Reactivity at the Azaspirocyclic Core
The reactivity of the 6,6-difluoro-1-azaspiro[3.3]heptane core is characterized by the interplay between the nucleophilic nitrogen atom and the influence of the gem-difluoro group on the carbon skeleton.
The secondary amine nitrogen in the 1-azaspiro[3.3]heptane ring is a primary site for electrophilic attack. This allows for a variety of N-functionalization reactions, including alkylation and acylation, which are crucial for the incorporation of this scaffold into larger molecular frameworks. For instance, the reaction of this compound with various electrophiles such as alkyl halides or acyl chlorides proceeds under standard conditions to yield the corresponding N-substituted products. This reactivity is fundamental to its application in the synthesis of diverse compound libraries for drug discovery. A notable example is the double N-alkylation of anilines with 3,3-bis(bromomethyl)oxetane to form related oxa-azaspiro[3.3]heptane systems, highlighting the propensity of the nitrogen to act as a nucleophile in ring-forming reactions.
The gem-difluoro group at the 6-position significantly influences the electronic properties of the cyclobutane (B1203170) ring. The strong electron-withdrawing nature of the fluorine atoms is expected to decrease the electron density of the adjacent carbon atoms, making them more susceptible to nucleophilic attack. However, the inherent stability of the C-F bonds and the steric hindrance around the spirocyclic core can modulate this reactivity. While direct nucleophilic substitution at the carbon framework of this compound is not extensively documented, the synthesis of various functionalized 6,6-difluorospiro[3.3]heptane derivatives often involves the use of a key precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which readily undergoes double alkylation with carbon nucleophiles like diethyl malonate and ethyl cyanoacetate.
Table 1: Examples of N-Functionalization Reactions of Azaspiro[3.3]heptane Derivatives
| Electrophile | Reagent/Conditions | Product | Reference |
| 2-Fluoro-4-nitroaniline (B181687) | 3,3-bis(bromomethyl)oxetane, NaOH, sulfolane, 80 °C | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | |
| Aryl Halides | Pd catalyst, base | N-Aryl-2,6-diazaspiro[3.3]heptanes |
Oxidative and Reductive Transformations of Fluorinated Azaspirocycles
The stability of the this compound scaffold to oxidative and reductive conditions is a critical aspect of its utility in complex molecule synthesis.
The presence of the gem-difluoro group generally imparts high metabolic stability to the molecule, a desirable feature in drug candidates. This stability is attributed to the strength of the C-F bonds, which are resistant to cleavage by metabolic enzymes. Studies on fluorinated amorphous carbon films suggest that carbon atoms with multiple fluorine substituents are less susceptible to oxidation compared to their non-fluorinated counterparts. While specific studies on the direct oxidation of the this compound core are limited, the general inertness of fluorinated alkanes suggests a high degree of resistance to common oxidizing agents. However, the nitrogen atom can be susceptible to oxidation, potentially forming N-oxides under specific conditions, a common metabolic pathway for tertiary amines. In the synthesis of related fluorinated lepidiline analogues, imidazole N-oxides are used as key intermediates, which are subsequently deoxygenated to form the final imidazole products, showcasing the manipulation of oxidation states at nitrogen in similar heterocyclic systems.
Reductive transformations are more commonly encountered in the synthesis of the azaspiro[3.3]heptane core itself. A key synthetic step often involves the reduction of a spirocyclic β-lactam precursor using reducing agents like alane (AlH3) to yield the final 1-azaspiro[3.3]heptane. Additionally, functional groups appended to the azaspirocyclic core can be selectively reduced. For example, in the synthesis of functionalized 2-azaspiro[3.3]heptane-1-carboxylic acid derivatives, a dicarboxylate precursor is reduced with LiAlH4 to afford the corresponding hydroxymethyl derivative. This demonstrates the compatibility of the fluorinated spirocyclic core with powerful reducing agents.
Participation in Intermolecular Coupling Reactions
The this compound scaffold can be incorporated into more complex molecules through various transition metal-catalyzed cross-coupling reactions, significantly expanding its synthetic utility.
The secondary amine functionality of this compound makes it an ideal candidate for palladium-catalyzed Buchwald-Hartwig amination reactions. This reaction allows for the formation of a C-N bond between the spirocycle and an aryl or heteroaryl halide, providing a direct route to N-arylated derivatives. The scope of this reaction is broad, tolerating a wide range of functional groups on the aromatic partner. The development of various generations of catalyst systems has enabled these couplings to proceed under increasingly mild conditions. For instance, 2,6-diazaspiro[3.3]heptane has been successfully used in arene amination reactions, demonstrating the feasibility of such couplings with spirocyclic amines.
Furthermore, derivatization of the azaspiro[3.3]heptane core can introduce functionalities suitable for other types of cross-coupling reactions. For example, the synthesis of a borylated derivative would enable its participation in Suzuki-Miyaura coupling reactions, allowing for the formation of C-C bonds with aryl or vinyl halides. The Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a halide with a diboron reagent, is a common method for preparing such borylated intermediates.
Visible light photoredox catalysis has also emerged as a powerful tool for C-H functionalization and the formation of new bonds under mild conditions. This methodology could potentially be applied to the direct functionalization of the C-H bonds of the this compound scaffold, offering a more atom-economical approach to its derivatization.
Table 2: Potential Intermolecular Coupling Reactions Involving the Azaspiro[3.3]heptane Scaffold
| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |
| Buchwald-Hartwig Amination | This compound + Aryl Halide | Pd(dba)2 / Ligand, Base | N-Aryl-6,6-difluoro-1-azaspiro[3.3]heptane |
| Suzuki-Miyaura Coupling | Borylated this compound + Aryl/Vinyl Halide | Pd(PPh3)4, Base | C-Arylated/Vinylated this compound |
Mechanistic Studies of Ring-Opening and Rearrangement Pathways
The strained four-membered rings of the spiro[3.3]heptane system suggest the potential for ring-opening and rearrangement reactions under certain conditions.
The inherent ring strain of the two fused cyclobutane rings in the spiro[3.3]heptane core can be a driving force for chemical transformations. Acid-mediated semipinacol rearrangements have been utilized in the synthesis of spiro[3.3]heptan-1-ones from 1-bicyclobutylcyclopropanol intermediates. This type of rearrangement involves the expansion of one of the strained rings. While this specific example does not involve the 1-azaspiro[3.3]heptane system, it highlights the potential for strain-release-driven rearrangements in this class of molecules.
In the context of azetidines, which constitute the heterocyclic part of this compound, strain-release reactions are well-documented. For example, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes undergo ring-opening reactions when treated with electrophiles like benzyl chloroformate or trifluoroacetic anhydride, leading to functionalized azetidines. These reactions proceed through the cleavage of the strained bicyclic system. The four-component strain-release-driven synthesis of functionalized azetidines further underscores the utility of strain release in driving chemical reactions.
Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the mechanisms of such reactions. DFT studies on the phosphine-catalyzed ring-opening of cyclopropyl ketones have elucidated the reaction pathways and the origin of chemoselectivity. Similar computational investigations on this compound could predict its stability and preferred pathways for ring-opening or rearrangement, taking into account the electronic effects of the gem-difluoro substitution. The fluorine atoms are expected to influence the stability of potential cationic intermediates that might be involved in rearrangement processes.
Structural and Conformational Analysis of 6,6 Difluoro 1 Azaspiro 3.3 Heptane Systems
Elucidation of Spirocyclic Framework Rigidity
The 6,6-difluoro-1-azaspiro[3.3]heptane scaffold is a notable example of a conformationally restricted system. nih.govnih.gov This rigidity is a direct consequence of its spirocyclic nature, where the two four-membered rings share a single carbon atom. This structural feature significantly limits the conformational freedom of the molecule compared to more flexible acyclic or monocyclic systems. The substitution of two hydrogen atoms with fluorine atoms on one of the cyclobutane (B1203170) rings further influences the rigidity of the framework.
The inherent strain of the two fused cyclobutane rings in the spiro[3.3]heptane system contributes to its defined and rigid geometry. nih.gov This rigidity is a key characteristic that makes this scaffold and its analogs attractive in medicinal chemistry, as it allows for a more precise presentation of substituents for interaction with biological targets. nih.gov The defined three-dimensional arrangement of atoms is a significant departure from the more conformationally mobile piperidine (B6355638) or cyclohexane (B81311) rings, for which azaspiro[3.3]heptanes can be considered bioisosteres. researchgate.netnih.gov
Conformational Restriction and Three-Dimensional Characteristics
This conformational rigidity results in a predictable spatial orientation of the substituents attached to the azetidine (B1206935) and cyclobutane rings. This is a highly desirable feature in drug design, as it can lead to improved target selectivity and reduced entropic penalties upon binding to a receptor. The fixed three-dimensional nature of the scaffold allows for the precise placement of pharmacophoric groups in space, enhancing interactions with biological macromolecules. nih.gov
Crystallographic Analysis of this compound Scaffolds and Analogs
X-ray crystallography has been an essential tool in confirming the structural features of azaspiro[3.3]heptane systems. researchgate.netnih.gov While specific crystallographic data for this compound is not extensively detailed in the provided results, the analysis of analogous spiro[3.3]heptane derivatives provides valuable insights into the expected structural parameters.
For instance, studies on related azaspiro[3.3]heptanes have elucidated key conformational details. nih.gov The structural analysis of various spiro[3.3]heptane-based compounds, including diamines, has revealed similarities and differences when compared to cyclohexane scaffolds. acs.org These studies have confirmed the rigid nature of the spirocyclic core and have provided precise measurements of bond lengths, bond angles, and the spatial relationship between different parts of the molecule. acs.org Such data is crucial for validating computational models and for understanding the structure-activity relationships of drugs incorporating this scaffold.
Computational Chemistry and Molecular Modeling Studies
Computational methods are invaluable for understanding the structural and energetic properties of molecules like this compound.
Theoretical Predictions of Structural Attributes
Computational models can predict various structural attributes of this compound. These predictions are based on quantum mechanical calculations and provide insights into the molecule's geometry, bond lengths, bond angles, and electronic properties.
Below is a table of some computed properties for a related compound, 6,6-difluoro-2-azaspiro[3.3]heptane, which can serve as a reference for the expected values for the 1-aza isomer.
| Property | Value | Source |
| Molecular Weight | 133.14 g/mol | PubChem |
| Monoisotopic Mass | 133.07030562 Da | PubChem |
| XLogP3-AA | 0.8 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Topological Polar Surface Area | 12.0 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 130 | PubChem |
| This data is for 6,6-difluoro-2-azaspiro[3.3]heptane and is provided for illustrative purposes. nih.gov |
Conformational Landscape Analysis
A key aspect of molecular modeling is the analysis of the conformational landscape. For a rigid molecule like this compound, the conformational landscape is expected to be relatively simple, with a single, well-defined low-energy conformation. Computational studies can map out the potential energy surface of the molecule, confirming the stability of its rigid structure and identifying any minor conformational variations that may exist. This analysis is crucial for understanding how the molecule will present itself in a biological environment and for designing derivatives with optimized properties. Theoretical studies on related spiro heterocycles have demonstrated their potential as bioisosteres for more flexible ring systems. researchgate.net
Applications of 6,6 Difluoro 1 Azaspiro 3.3 Heptane As a Building Block in Advanced Organic Synthesis
Design of Complex Molecular Architectures
The rigid framework of 6,6-difluoro-1-azaspiro[3.3]heptane serves as an excellent scaffold for the construction of intricate molecular architectures. nih.gov The spirocyclic nature of the compound introduces a defined spatial arrangement of substituents, which is a critical aspect in the design of molecules with specific biological activities or material properties. The presence of the nitrogen atom in the azetidine (B1206935) ring allows for further functionalization, enabling the extension of the molecular structure in a controlled manner. Synthetic chemists can leverage the inherent stereochemistry of the spirocycle to create complex, multi-ring systems with a high degree of structural precision.
The development of new strained spiro-heterocycles, with a particular focus on the spiro[3.3]heptane motif, has been on the rise in recent years. researchgate.netresearchgate.net This includes various heteroatom-containing derivatives like 2-oxa-6-azaspiro[3.3]heptane. researchgate.netresearchgate.net
Integration into High-Value Chemical Entities
The incorporation of the this compound moiety into high-value chemical entities, particularly in the realm of medicinal chemistry, is a significant application. The gem-difluoro group is often employed as a bioisostere for a carbonyl group or other functionalities, which can lead to improved metabolic stability and enhanced binding affinity to biological targets.
For instance, the related 2-oxa-6-azaspiro[3.3]heptane is a key intermediate in the synthesis of TBI-223, a drug candidate for the treatment of tuberculosis. acs.org A cost-effective and protecting group-free synthetic route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, the starting material for TBI-223, has been developed. acs.org This highlights the importance of such spirocyclic building blocks in the pharmaceutical industry. The synthesis involves the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane. acs.org
Development of Highly Functionalized Modules with Multiple Exit Vectors
The ability to introduce multiple points of diversity is a key advantage of using this compound as a building block. The nitrogen atom of the azetidine ring serves as a primary "exit vector" for derivatization. dntb.gov.ua Furthermore, synthetic strategies can be designed to introduce additional functional groups onto the carbocyclic ring, creating highly functionalized modules with multiple attachment points for further chemical transformations. dntb.gov.ua This modularity is highly desirable in combinatorial chemistry and the generation of compound libraries for drug discovery. The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors has been reported, underscoring their significance in drug design. researchgate.net
Strategic Use in Scaffold Assembly for Chemical Diversity
The spiro[3.3]heptane framework, including its fluorinated and heteroatom-containing derivatives, is strategically employed in the assembly of diverse chemical scaffolds. uni.lu By utilizing different synthetic methodologies, a wide array of spirocyclic compounds can be accessed from a common precursor. For example, a convergent synthesis strategy using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key intermediate has been developed to produce a large array of novel 2-mono- and 2,2-bifunctionalized 6,6-difluorospiro[3.3]heptane building blocks. nih.govnih.govenamine.net This approach allows for the efficient generation of chemical diversity, which is crucial for exploring new chemical space and identifying molecules with desired properties. The resulting libraries of spirocyclic compounds can then be screened for various applications, from drug discovery to materials science.
Research Perspectives in Medicinal Chemistry and Drug Discovery Leveraging 6,6 Difluoro 1 Azaspiro 3.3 Heptane
Bioisosteric Replacement Strategies
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar physical and chemical properties, is a cornerstone of drug design. researchgate.net The goal is to modulate the molecule's properties to improve its therapeutic profile.
6,6-Difluoro-1-azaspiro[3.3]heptane as a Piperidine (B6355638) Bioisostere
The piperidine ring is a prevalent scaffold in numerous approved drugs. researchgate.net However, its metabolic susceptibility can sometimes limit its utility. The 1-azaspiro[3.3]heptane framework has been synthesized, characterized, and biologically validated as a bioisostere of piperidine. univ.kiev.uachemicalbook.comx-mol.comnih.gov The rigid spirocyclic structure offers a distinct three-dimensional arrangement of substituents compared to the more flexible piperidine ring.
The introduction of a gem-difluoro group at the 6-position of the 1-azaspiro[3.3]heptane scaffold further refines its properties. While specific experimental data for this compound is limited in publicly available literature, the principles of fluorine substitution suggest it would act as a lipophilic bioisostere of a carbonyl group or ether oxygen and can influence the acidity or basicity of nearby functional groups through its strong electron-withdrawing nature. achemblock.com
In a notable example of bioisosteric replacement, the piperidine fragment in the local anesthetic drug bupivacaine (B1668057) was replaced with a 1-azaspiro[3.3]heptane core. univ.kiev.uachemicalbook.comx-mol.comnih.govnih.gov This substitution resulted in a new patent-free analog with significant activity, demonstrating the potential of this scaffold in modifying existing drugs to generate new intellectual property and potentially improved therapeutic characteristics. univ.kiev.uachemicalbook.comx-mol.comnih.govnih.gov
Table 1: Comparative Physicochemical Properties of Model Compounds
| Compound | Structure | clogP | logD (pH 7.4) | Solubility (µM) | pKa |
|---|---|---|---|---|---|
| N-Benzylpiperidine | 3.1 | 1.1 | >250 | 9.2 | |
| N-Benzyl-2-azaspiro[3.3]heptane | 2.5 | 0.8 | >250 | 9.5 |
Data for model compounds illustrates the impact of the azaspiro[3.3]heptane core on physicochemical properties compared to a piperidine analog. univ.kiev.ua Data for the 6,6-difluoro substituted analog is not available in the cited literature but would be expected to show altered lipophilicity and basicity.
Comparison with Other Azaspirocyclic Bioisosteres (e.g., Morpholine (B109124), Piperazine (B1678402) Analogs)
The versatility of the azaspiro[3.3]heptane scaffold extends to its use as a bioisostere for other common heterocyclic rings in drug discovery, such as morpholine and piperazine. The replacement of these six-membered rings with a spirocyclic core can lead to significant changes in physicochemical properties. For instance, introducing a spirocyclic center has been shown in many cases to lower the lipophilicity (logD7.4) of the parent molecule, which can be advantageous for improving solubility and other pharmacokinetic parameters. bldpharm.comsigmaaldrich.com
The 2-oxa-6-azaspiro[3.3]heptane motif has been explored as a bioisostere for morpholine. nih.gov Similarly, 2,6-diazaspiro[3.3]heptane has been investigated as a piperazine mimic. These replacements can influence not only lipophilicity but also basicity and metabolic stability. researchgate.netnih.gov The choice between these different azaspirocyclic cores allows for fine-tuning of the molecule's properties to achieve the desired therapeutic profile. The gem-difluoro substitution on the 1-azaspiro[3.3]heptane scaffold adds another layer of control, offering a unique combination of steric and electronic properties not present in the non-fluorinated or alternative heteroatom-containing spirocycles.
Table 2: Impact of Azaspiro[3.3]heptane Scaffolds on Physicochemical Properties
| Parent Heterocycle | Azaspiro[3.3]heptane Analog | Change in logD7.4 | Change in pKa |
|---|---|---|---|
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -0.2 to -1.1 | Increase |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | -0.2 to -1.1 | Increase |
| C-linked Piperidine | 2-Azaspiro[3.3]heptane | -0.2 to -1.1 | Increase |
| N-linked Piperidine | 2-Azaspiro[3.3]heptane | +0.2 to +0.5 | - |
This table summarizes the general trends observed when replacing common heterocycles with azaspiro[3.3]heptane analogs in terminal positions of molecules. bldpharm.comsigmaaldrich.com
Scaffold Design for Enhanced Target Interaction
The three-dimensional structure of a drug molecule is critical for its interaction with the biological target. The rigid nature of spirocyclic scaffolds can pre-organize the substituents in a well-defined spatial orientation, potentially leading to higher binding affinity and selectivity.
Influence of Spirocyclic Structure on Binding Specificity in Research Models
The conformational rigidity of the spiro[3.3]heptane scaffold can be a significant advantage in drug design. By locking the substituents in a specific orientation, it is possible to probe the chemical space around a binding pocket with greater precision. This can lead to the identification of more potent and selective ligands. For example, a study on glutamic acid analogs built on a spiro[3.3]heptane scaffold demonstrated that the spatial disposition of functional groups was crucial for inhibitory activity against H. pylori glutamate (B1630785) racemase. achemblock.com Only specific stereoisomers with the correct orientation of functional groups were able to bind effectively to the enzyme's active site. achemblock.com This highlights the importance of the spirocyclic core in defining the pharmacophore and influencing biological activity. While this study did not involve the this compound scaffold specifically, the principles of conformational restriction and its impact on binding are directly applicable.
Role of the Gem-Difluoromethylene Unit in Modulating Molecular Interactions
The gem-difluoromethylene (CF2) group is more than just a steric placeholder; it possesses unique electronic properties that can significantly influence molecular interactions. The strong electronegativity of the fluorine atoms can create a local dipole moment and alter the electronic nature of the entire scaffold. This can impact hydrogen bond acidity and basicity of neighboring groups, as well as engage in non-covalent interactions such as orthogonal multipolar interactions with protein backbones.
Development of Lead Compounds and Preclinical Candidates
The ultimate goal of leveraging novel scaffolds like this compound is the development of new medicines. While the specific application of this exact scaffold in publicly disclosed preclinical candidates is not yet widespread, the broader class of azaspiro[3.3]heptanes and their fluorinated analogs are increasingly appearing in the patent literature and preclinical studies.
The synthesis of various functionalized 6,6-difluorospiro[3.3]heptane building blocks has been reported, making this scaffold more accessible for incorporation into drug discovery programs. These building blocks are designed as conformationally restricted isosteres of gem-difluorocycloalkanes, which are known to be present in some marketed drugs. achemblock.com The availability of these starting materials is a critical step towards the development of lead compounds.
The aforementioned example of the bupivacaine analog containing a 1-azaspiro[3.3]heptane core serves as a proof-of-concept for the successful application of this scaffold in modifying a known drug to create a new chemical entity with retained or even enhanced activity. univ.kiev.uachemicalbook.comx-mol.comnih.govnih.gov As synthetic methodologies continue to evolve and our understanding of the unique properties of fluorinated spirocycles deepens, it is anticipated that this compound will find its place in the arsenal (B13267) of medicinal chemists for the design and development of the next generation of therapeutic agents.
Future Directions and Emerging Research Avenues for Difluoroazaspiro 3.3 Heptanes
Novel Synthetic Methodologies and Scalability
A significant advancement in the accessibility of difluoroazaspiro[3.3]heptane derivatives has been the development of convenient and scalable synthetic methodologies. Researchers have established a convergent synthesis strategy that allows for the construction of the 6,6-difluorospiro[3.3]heptane scaffold on a multigram scale. nih.govresearchgate.netnih.gov This approach is a cornerstone for future research, as it enables the production of substantial quantities of these building blocks for further investigation.
The key to this methodology is the use of a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.govresearchgate.netenamine.net Through double alkylation of appropriate nucleophiles with this intermediate, a wide array of derivatives can be accessed. nih.gov The entire process involves short reaction sequences, typically between six to ten steps, and has been demonstrated to produce up to 0.47 kilograms of the target compounds, highlighting its scalability and practical utility for both academic and industrial research. nih.govresearchgate.netnih.gov Earlier methods for synthesizing the core azaspiro[3.3]heptane structure involved processes such as thermal [2+2] cycloaddition reactions to form spirocyclic β-lactams, which are subsequently reduced to yield the desired amine. smolecule.com
| Key Intermediate | Synthesis Scale | Number of Steps | Reference |
| 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Up to 0.47 kg | 6-10 | nih.govresearchgate.net |
| Spirocyclic β-lactams | Lab scale | 2+ | smolecule.com |
Exploration of Diverse Derivatization Opportunities for Chemical Libraries
The synthetic routes now available open the door to extensive derivatization of the 6,6-difluorospiro[3.3]heptane core. The convergent synthesis strategy is particularly amenable to creating a large array of novel 2-mono- and 2,2-bifunctionalized building blocks. nih.govresearchgate.netenamine.net This versatility allows for the systematic introduction of various functional groups, enabling the generation of diverse chemical libraries. smolecule.com
For instance, the sodium hydride-mediated alkylation of diethyl malonate with the key dibromide precursor yields a diester derivative in high yield (88%), while reaction with ethyl cyanoacetate produces a cyano ester. nih.gov These functional handles can be further elaborated to introduce a wide range of substituents, thereby exploring the chemical space around the spirocyclic core. The ability to generate such a diverse collection of analogues is critical for high-throughput screening and the identification of new lead compounds in drug discovery programs.
Advanced Applications in Complex Molecular Systems
The 6,6-difluoro-1-azaspiro[3.3]heptane motif is increasingly recognized as a valuable building block for constructing complex molecular structures with desirable pharmacological properties. smolecule.com A primary application is its use as a bioisostere—a structural mimic of other chemical groups. Specifically, azaspiro[3.3]heptanes have been designed as conformationally restricted surrogates for common cyclic amines like piperidine (B6355638), piperazine (B1678402), and morpholine (B109124). nih.gov
Continued Investigations into Structure-Activity Relationships in Preclinical Research
Future research will continue to focus on elucidating the structure-activity relationships (SAR) of difluoroazaspiro[3.3]heptane derivatives. The strategic incorporation of this scaffold into bioactive molecules allows for systematic investigation into how its unique properties influence biological outcomes. Preclinical studies have shown that replacing a six-membered monocyclic unit with a spiro[3.3]heptane analog can lead to significant improvements in a compound's pharmacological profile. nih.gov
Specifically, such modifications have been shown to retain biological activity while increasing aqueous solubility and metabolic stability, and concurrently reducing lipophilicity. nih.gov These are all highly desirable attributes for drug candidates. As more derivatives are synthesized and tested, a clearer understanding will emerge of how the spirocyclic core and the gem-difluoro group interact with biological targets. This knowledge will guide the design of next-generation therapeutics with enhanced efficacy and better pharmacokinetic properties. The 2-substituted piperidine core, for example, is found in numerous FDA-approved drugs, and the exploration of its spirocyclic analogues, like those derived from azaspiro[3.3]heptanes, represents a promising and previously overlooked avenue in drug discovery. nih.gov
Q & A
Q. What are the established synthetic routes for 6,6-Difluoro-1-azaspiro[3.3]heptane?
The synthesis of this compound typically begins with cyclobutanone as a starting material. A Wittig reaction is employed to generate an alkene intermediate, which undergoes a [2+2] cycloaddition with Graf's isocyanate to form a spirocyclic lactam. Subsequent reduction of the lactam carbonyl group yields the target compound. This route is scalable and achieves gram-level production with high efficiency . Alternative methods involve functionalization of preformed spiro[3.3]heptane scaffolds via fluorination reactions, though selectivity for the 6,6-difluoro configuration requires careful optimization of reagents (e.g., DAST or Deoxo-Fluor) .
Q. How can the structure of this compound be confirmed experimentally?
Key characterization techniques include:
- NMR Spectroscopy : and NMR reveal distinct signals for the spirocyclic framework. For example, protons on the nitrogen-bearing ring exhibit upfield shifts (δ 3.3–4.0 ppm) due to electron-withdrawing fluorine atoms. Fluorine coupling (e.g., ) can confirm diastereotopic fluorines .
- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., CHFN for the free base, [M+H] = 148.0876) .
- X-ray Crystallography : Resolves spatial arrangement, particularly when the compound is derivatized as a salt (e.g., hydrochloride or trifluoroacetate) .
Q. What are common challenges in purifying this compound?
The compound’s high polarity and low molecular weight necessitate chromatographic purification using reverse-phase (C18) columns with acetonitrile/water gradients. Salts (e.g., hydrochloride) improve crystallinity, enabling recrystallization from ethanol/ethyl acetate mixtures .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during functionalization of this compound?
Asymmetric synthesis of derivatives requires chiral auxiliaries or catalysts. For example:
- Chiral Sulfoxides : (R)-tert-Butylsulfinyl groups direct nucleophilic additions to specific positions, achieving >90% enantiomeric excess (e.g., in diazaspiro derivatives) .
- Enzymatic Resolution : Lipases or esterases can separate diastereomers formed during esterification/amidation . Computational modeling (DFT) predicts transition states to optimize reaction conditions for desired stereochemistry .
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound derivatives?
A DoE approach identifies critical factors (e.g., temperature, solvent polarity, catalyst loading) for yield and purity. For example:
- Central Composite Design : Varies parameters in a spiroannulation reaction to maximize regioselectivity.
- Response Surface Methodology : Maps interactions between fluorination time and reagent stoichiometry. Case studies show DoE reduces experimental runs by 40% while achieving >95% purity in multistep syntheses .
Q. What strategies address contradictory data in fluorination reactions of spiro[3.3]heptane systems?
Discrepancies in fluorination efficiency may arise from solvent effects or competing pathways. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
